Benzyl 4-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate
CAS No.: 167414-75-7
Cat. No.: VC20928384
Molecular Formula: C18H23NO5
Molecular Weight: 333.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 167414-75-7 |
|---|---|
| Molecular Formula | C18H23NO5 |
| Molecular Weight | 333.4 g/mol |
| IUPAC Name | benzyl 4-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate |
| Standard InChI | InChI=1S/C18H23NO5/c1-2-23-17(21)12-16(20)15-8-10-19(11-9-15)18(22)24-13-14-6-4-3-5-7-14/h3-7,15H,2,8-13H2,1H3 |
| Standard InChI Key | HSYRPXCJJXOCKE-UHFFFAOYSA-N |
| SMILES | CCOC(=O)CC(=O)C1CCN(CC1)C(=O)OCC2=CC=CC=C2 |
| Canonical SMILES | CCOC(=O)CC(=O)C1CCN(CC1)C(=O)OCC2=CC=CC=C2 |
Introduction
Chemical Identity and Structure
Benzyl 4-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate (CAS: 167414-75-7) is a piperidine derivative characterized by a benzyl carbamate protecting group at the piperidine nitrogen and a β-keto ester functionality at the 4-position of the piperidine ring. Its structure combines several key functional groups that make it valuable in chemical synthesis.
Chemical Identifiers
The compound can be identified using various chemical notations and identifiers as detailed in Table 1.
Table 1: Chemical Identifiers of Benzyl 4-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate
Physical and Chemical Properties
Understanding the physical and chemical properties of Benzyl 4-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate is essential for its appropriate handling, storage, and application in chemical processes.
Physical Properties
The compound exists as a liquid at standard conditions with specific physical characteristics as outlined in Table 2.
Table 2: Physical Properties of Benzyl 4-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate
| Property | Value |
|---|---|
| Physical State | Liquid |
| Boiling Point | 461.8±45.0 °C at 760 mmHg |
| Density | 1.2±0.1 g/cm³ |
| Flash Point | 233.1±28.7 °C |
| Index of Refraction | 1.533 |
| Molar Refractivity | 86.9±0.3 cm³ |
Chemical Properties
The chemical behavior of this compound is influenced by its functional groups, particularly the β-keto ester moiety and the carbamate group.
Table 3: Chemical Properties of Benzyl 4-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate
Synthesis and Preparation Methods
The synthesis of Benzyl 4-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate typically involves a series of reactions starting from piperidine-4-carboxylic acid or related precursors.
Synthetic Route from Piperidine-4-carboxylic Acid
A common synthetic pathway begins with piperidine-4-carboxylic acid (also known as isonipecotic acid), which undergoes N-protection followed by functional group transformations to introduce the β-keto ester moiety.
The synthetic procedure generally follows these steps:
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N-protection of piperidine-4-carboxylic acid using benzyl chloroformate to install the Cbz group
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Conversion of the carboxylic acid to an activated intermediate
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Reaction with ethyl acetate or a similar reagent under basic conditions to introduce the β-keto ester functionality
A modified Masamune procedure has been reported for the conversion of ethyl esters to 3-oxopropanoate groups, which can be applied in the synthesis of this compound with high yields (typically 82-87%) . This approach has been utilized in the preparation of similar compounds for pharmaceutical research.
Alternative Synthetic Approaches
An alternative approach involves the direct reaction of N-Cbz-protected 4-piperidone with ethyl diazoacetate in the presence of a suitable catalyst, followed by rearrangement to the desired product.
The compound can also be prepared via the reaction of N-Cbz-protected 4-piperidone with Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione), followed by alcoholysis with ethanol, as described in related synthetic procedures for similar compounds .
Applications in Organic Synthesis
Benzyl 4-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate serves as a versatile building block in organic synthesis due to its multiple functional groups that can undergo selective transformations.
As a Building Block for Heterocyclic Compounds
The compound's β-keto ester functionality makes it particularly valuable for the synthesis of heterocyclic compounds through condensation reactions with various nucleophiles. This reactivity has been exploited in the preparation of:
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Pyrazole derivatives via reaction with hydrazines
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Pyrimidine derivatives through condensation with amidines
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Dihydropyridine derivatives through cyclocondensation reactions
These heterocyclic compounds have significant importance in medicinal chemistry and drug development . The compound has been specifically used in the synthesis of pyrazolopyrimidines, which have been investigated as stimulators for Transient Receptor Potential (TRP) channels.
In Protection-Deprotection Strategies
Pharmaceutical Applications
Benzyl 4-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate and closely related derivatives have been utilized in various aspects of pharmaceutical research and development.
As Pharmaceutical Intermediates
The compound serves as an important intermediate in the synthesis of pharmaceutically active compounds. Its structural features provide a scaffold that can be modified to produce molecules with diverse biological activities .
In Drug Discovery Research
Derivatives and structural analogues of this compound have been investigated in various therapeutic areas, including:
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Development of histamine H3 receptor antagonists, which have potential applications in treating cognitive disorders and sleep disorders
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Research on compounds that may inhibit breast cancer cell lines (MDA-MB-231) and pancreatic ductal adenocarcinoma (PDAC)
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Investigation of novel influenza virus inhibitors based on N-benzyl 4,4-disubstituted piperidine scaffolds
Structure-Activity Relationship Studies
Related Compounds and Structural Analogues
Several structural analogues of Benzyl 4-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate are known and have been studied for their chemical properties and biological activities.
Structural Variations
Key structural variations include:
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Benzyl 4-(1-amino-3-ethoxy-3-oxopropyl)piperidine-1-carboxylate: Contains an amino group at the alpha position of the 3-ethoxy-3-oxopropanoyl group
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tert-Butyl 4-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate: Features a tert-butyloxycarbonyl (Boc) protecting group instead of the benzyloxycarbonyl (Cbz) group
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tert-Butyl 3-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate: A positional isomer with the 3-ethoxy-3-oxopropanoyl group at position 3 of the piperidine ring rather than position 4
These structural variations can significantly impact the chemical reactivity, biological activity, and physicochemical properties of the compounds.
Structure-Property Relationships
Studies of these related compounds have revealed important structure-property relationships:
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